molecular formula C6H5BrN2O3 B1338722 2-Bromo-6-methoxy-3-nitropyridine CAS No. 344296-05-5

2-Bromo-6-methoxy-3-nitropyridine

Cat. No. B1338722
M. Wt: 233.02 g/mol
InChI Key: GYUZCAKTIFPHRB-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-3-nitropyridine is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The compound features a pyridine ring substituted with a bromo, methoxy, and nitro group at the 2, 6, and 3 positions, respectively. This structure is of interest for its biological activity and its potential use in the design of new optical materials due to its non-linear optical (NLO) properties .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions with regioselective substitutions. For instance, the synthesis of 5-bromo-2-methoxy-6

Scientific Research Applications

Toxicity and Health Effects

  • Toxicity in Humans : A study by Shi et al. (2022) discusses the toxicity of a related compound, 5-bromo-2-nitropyridine, in humans. This compound, an intermediate in pharmaceutical and pesticide production, can be absorbed through the skin and respiratory tract, leading to severe health effects such as methemoglobinemia and delayed encephalopathy.

Molecular and Computational Studies

  • Molecular Structure Analysis : Arulaabaranam et al. (2021) conducted computational calculations on a similar compound, 5-bromo-3-nitropyridine-2-carbonitrile, to study its molecular structure and energy using various methods, including DFT/B3LYP and TD-DFT. This study here provides insights into the molecular properties of bromo-nitropyridines.

Chemical Reactions and Synthesis

  • Heterocyclization Reactions : Research by Babaev and Rybakov (2020) investigates the reaction of derivatives of 6-methyl-beta-nitropyridin-2-one, including bromo and methoxy derivatives, with phenacyl bromides. This study sheds light on the synthesis and transformation possibilities of bromo-nitropyridine compounds.

Photochemical and Photophysical Properties

  • Photochemistry of Metal Complexes : A study by Feuerstein et al. (2019) explores the photochemistry of spiropyran metal complexes, including derivatives with bromo and nitro groups. This research is significant in understanding the light-induced properties of such compounds.

Biological Interactions and Applications

  • Antibacterial Properties : Moraes et al. (2020) reported on o-eugenol derivatives, including bromo and nitro derivatives, for their antibacterial properties against Mycobacterium tuberculosis. This study here can provide insights into the potential biological applications of bromo-nitropyridines in medical research.

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-bromo-6-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUZCAKTIFPHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516044
Record name 2-Bromo-6-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxy-3-nitropyridine

CAS RN

344296-05-5
Record name 2-Bromo-6-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LW Deady, OL Korytsky, JE Rowe - Australian Journal of …, 1982 - CSIRO Publishing
… A sample of 2-bromo-6-methoxy-3-nitropyridine in ethanol was hydrogenated over 5 % Pd/calcium carbonate. After removal of the catalyst, the filtrate was evaporated, the residue was …
Number of citations: 39 www.publish.csiro.au
B Xu, Y Wang, X Xin, J Li
Number of citations: 0
徐宝财, 王媛, 辛秀兰, 李建军 - 化学通报, 2005
Number of citations: 0

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